8Alpha-Hydroxyhirsutinolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

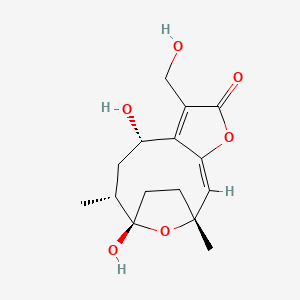

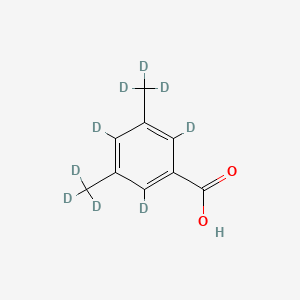

8Alpha-Hydroxyhirsutinolide is a sesquiterpenoid . It is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . This compound shows anti-inflammatory activity and inhibits TNF-α-induced NF-κB activity with the IC(50) value of 1.9 uM .

Molecular Structure Analysis

The molecular formula of this compound is C15H20O6 . The molecular weight is 296.31 g/mol . The IUPAC name is (1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one .Physical and Chemical Properties Analysis

This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Antibacterial and Cytotoxic Activities

Research has shown that sesquiterpene lactones, including compounds structurally related to 8Alpha-Hydroxyhirsutinolide, possess significant antibacterial and cytotoxic activities. For instance, compounds isolated from the aerial parts of Centaurea spinosa demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as cytotoxic activity against human tumor cell lines (Saroglou et al., 2005). These findings highlight the potential of such compounds in developing new antibacterial agents and cancer therapies.

Anti-Tumor Promoting Effects

Another study on abietane diterpenoids from the cones of Larix kaempferi revealed inhibitory effects on Epstein-Barr virus activation, which is a primary screening method for anti-tumor promoters (Ohtsu et al., 2001). This suggests that compounds like this compound may also have potential applications in preventing tumor promotion, further emphasizing the importance of sesquiterpene lactones in cancer research.

Antimicrobial Activity

Studies have also focused on the antimicrobial properties of sesquiterpene lactones. For example, guaianolide sesquiterpenes isolated from Pulicaria crispa showed antimycobacterial activity and cytotoxicity against human carcinoma cell lines, highlighting their potential as antimicrobial agents (Stavri et al., 2008).

Mecanismo De Acción

Target of Action

8Alpha-Hydroxyhirsutinolide is a sesquiterpene lactone . The primary target of this compound is NF-κB (Nuclear factor-kappa B), a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Mode of Action

This compound inhibits the activity of NF-κB induced by TNF-α (Tumor Necrosis Factor-alpha) . By inhibiting NF-κB, it can prevent the transcription of DNA, production of cytokines, and promote cell apoptosis .

Biochemical Pathways

The inhibition of NF-κB by this compound affects the downstream biochemical pathways related to inflammation and cell survival . This includes the reduction of cytokine production, which plays a crucial role in the inflammatory response .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, and acetone This suggests that it may have good bioavailability

Result of Action

The inhibition of NF-κB activity by this compound leads to a decrease in NO (Nitric Oxide) production . NO is a free radical involved in several physiological processes, including vasodilation, neurotransmission, and immune response. Its overproduction can lead to inflammation and other pathological conditions .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

8Alpha-Hydroxyhirsutinolide has been found to inhibit TNF-α-induced NF-κB activity . This suggests that it interacts with these proteins and potentially other biomolecules in biochemical reactions. The nature of these interactions is likely related to the compound’s anti-inflammatory properties .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of TNF-α-induced NF-κB activity suggests that it may influence cell function . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of TNF-α-induced NF-κB activity . This suggests that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

(1R,2E,8S,10R,11S)-8,11-dihydroxy-6-(hydroxymethyl)-1,10-dimethyl-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O6/c1-8-5-10(17)12-9(7-16)13(18)20-11(12)6-14(2)3-4-15(8,19)21-14/h6,8,10,16-17,19H,3-5,7H2,1-2H3/b11-6+/t8-,10+,14-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVUPZFNJFDVQM-HEQUYQGPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(hydroxymethyl)phenyl]acetamide](/img/structure/B591101.png)